molecular formula C18H24O B13969106 1-(3,3,7,7-Tetramethyl-1,2,5,6-tetrahydro-s-indacen-4-yl)ethanone CAS No. 56298-80-7

1-(3,3,7,7-Tetramethyl-1,2,5,6-tetrahydro-s-indacen-4-yl)ethanone

Cat. No.: B13969106
CAS No.: 56298-80-7
M. Wt: 256.4 g/mol
InChI Key: HTKLKCIIFZVPIO-UHFFFAOYSA-N
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Description

1-(3,3,7,7-Tetramethyl-1,2,5,6-tetrahydro-s-indacen-4-yl)ethanone is an organic compound with a unique structure that includes a tetrahydro-s-indacene core substituted with four methyl groups and an ethanone group

Preparation Methods

The synthesis of 1-(3,3,7,7-Tetramethyl-1,2,5,6-tetrahydro-s-indacen-4-yl)ethanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Tetrahydro-s-indacene Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the tetrahydro-s-indacene core.

    Introduction of Methyl Groups: The tetrahydro-s-indacene core is then subjected to alkylation reactions using methylating agents such as methyl iodide or dimethyl sulfate to introduce the four methyl groups.

    Attachment of the Ethanone Group: Finally, the ethanone group is introduced through a Friedel-Crafts acylation reaction using acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and more efficient catalysts to improve yield and reduce costs.

Chemical Reactions Analysis

1-(3,3,7,7-Tetramethyl-1,2,5,6-tetrahydro-s-indacen-4-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using reagents like lithium aluminum hydride or sodium borohydride can convert the ethanone group to an alcohol.

    Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the hydrogen atoms on the aromatic ring are replaced by other substituents using reagents like halogens or nitro compounds.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(3,3,7,7-Tetramethyl-1,2,5,6-tetrahydro-s-indacen-4-yl)ethanone has several scientific research applications:

    Materials Science: The compound is used in the synthesis of novel polymers and materials with unique electronic and optical properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biological Studies: The compound is studied for its potential biological activity, including its effects on various enzymes and receptors.

    Industrial Applications: It is used in the production of specialty chemicals and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 1-(3,3,7,7-Tetramethyl-1,2,5,6-tetrahydro-s-indacen-4-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. Its unique structure allows it to bind to specific receptors or active sites, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

1-(3,3,7,7-Tetramethyl-1,2,5,6-tetrahydro-s-indacen-4-yl)ethanone can be compared with similar compounds such as:

    1,1,5,6-Tetramethyl-1,2,3,4-tetrahydronaphthalene: This compound has a similar tetrahydronaphthalene core but lacks the ethanone group, making it less reactive in certain chemical reactions.

    1,1,6-Trimethyl-1,2,3,4-tetrahydronaphthalene: This compound has fewer methyl groups and a different substitution pattern, affecting its chemical and physical properties.

Properties

CAS No.

56298-80-7

Molecular Formula

C18H24O

Molecular Weight

256.4 g/mol

IUPAC Name

1-(3,3,7,7-tetramethyl-1,2,5,6-tetrahydro-s-indacen-4-yl)ethanone

InChI

InChI=1S/C18H24O/c1-11(19)15-13-7-9-17(2,3)14(13)10-12-6-8-18(4,5)16(12)15/h10H,6-9H2,1-5H3

InChI Key

HTKLKCIIFZVPIO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C2C(=CC3=C1CCC3(C)C)CCC2(C)C

Origin of Product

United States

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